molecular formula C6H12BrNO B1202371 2-Bromo-2-ethylbutyramide CAS No. 511-70-6

2-Bromo-2-ethylbutyramide

Cat. No.: B1202371
CAS No.: 511-70-6
M. Wt: 194.07 g/mol
InChI Key: ACEYAMOAGUDVAQ-UHFFFAOYSA-N
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Description

2-Bromo-2-ethylbutyramide is an organic compound with the molecular formula C6H12BrNO. It is a brominated amide derivative, known for its applications in various chemical reactions and research fields. This compound is characterized by its unique structure, which includes a bromine atom attached to the second carbon of the butyramide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-ethylbutyramide typically involves the bromination of 2-ethylbutyramide. One common method is the reaction of 2-ethylbutyramide with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-ethylbutyramide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to 2-ethylbutyramide using reducing agents like lithium aluminum hydride.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or primary amines in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Substitution: Various substituted amides.

    Reduction: 2-Ethylbutyramide.

    Elimination: Alkenes such as 2-ethyl-2-butene.

Scientific Research Applications

2-Bromo-2-ethylbutyramide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2-ethylbutyramide involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The compound’s reactivity is influenced by the electronic and steric effects of the ethyl and butyramide groups.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylbutyramide: Similar structure but with a methyl group instead of an ethyl group.

    2-Chloro-2-ethylbutyramide: Similar structure but with a chlorine atom instead of a bromine atom.

    2-Bromo-2-ethylpropionamide: Similar structure but with a propionamide group instead of a butyramide group.

Uniqueness

2-Bromo-2-ethylbutyramide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The ethyl group also influences the compound’s steric and electronic characteristics, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-2-ethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-3-6(7,4-2)5(8)9/h3-4H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEYAMOAGUDVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199108
Record name Diethylbromoacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-70-6
Record name 2-Bromo-2-ethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diethylbromoacetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbromide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4607
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Record name Diethylbromoacetamide
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Record name 2-bromo-2-ethylbutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.394
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Record name CARBROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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